Welcome to the BenchChem Online Store!
molecular formula C6H12BrNO B8716616 2-bromo-N-methyl-N-propan-2-ylacetamide

2-bromo-N-methyl-N-propan-2-ylacetamide

Cat. No. B8716616
M. Wt: 194.07 g/mol
InChI Key: CZNVPYABQUWSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410134B2

Procedure details

Isopropyl-methyl-amine (154 μL, 1.48 mmol) was added to a stirred solution of bromo-acetic acid 2,4-dinitro-phenyl ester (450 mg, 1.48 mmol) in DCM (4 mL). After stirring for 3 h at room temperature the organic layer was extracted twice with 0.1 M NaOH solution (30 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The resulting title compound was used for the next reaction without purification. MS (m/z): 194.0 [M+H+].
Quantity
154 μL
Type
reactant
Reaction Step One
Name
bromo-acetic acid 2,4-dinitro-phenyl ester
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH3:5])([CH3:3])[CH3:2].[N+](C1C=C([N+]([O-])=O)C=CC=1O[C:19](=[O:22])[CH2:20][Br:21])([O-])=O>C(Cl)Cl>[Br:21][CH2:20][C:19]([N:4]([CH:1]([CH3:3])[CH3:2])[CH3:5])=[O:22]

Inputs

Step One
Name
Quantity
154 μL
Type
reactant
Smiles
C(C)(C)NC
Name
bromo-acetic acid 2,4-dinitro-phenyl ester
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])OC(CBr)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h at room temperature the organic layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 0.1 M NaOH solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting title compound was used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCC(=O)N(C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.